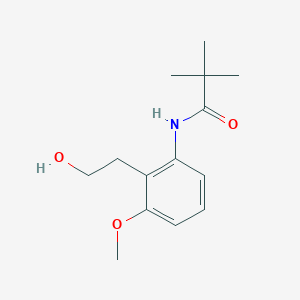

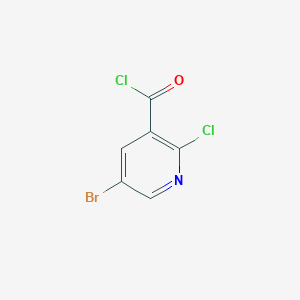

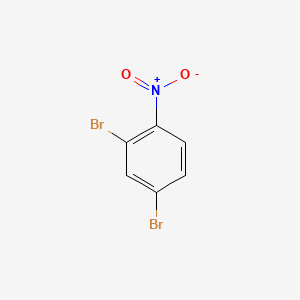

![molecular formula C15H15N B1315328 2,3,3-Trimethyl-3H-benzo[g]indole CAS No. 74470-85-2](/img/structure/B1315328.png)

2,3,3-Trimethyl-3H-benzo[g]indole

Overview

Description

2,3,3-Trimethyl-3H-benzo[g]indole is a reactive molecule that has been shown to be an effective treatment for cervical cancer . It can be used in conjunction with monoclonal antibodies that have been designed to target the acidic protonation sites on the surface of cervical cancer cells .

Synthesis Analysis

This compound is a fine chemical that is used as a versatile building block for research chemicals and specialty chemicals . It can be used to synthesize drugs . In the reaction of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts are formed, which by the action of bases convert into imidazo [1,2-a]indol-2-one and 1-carbamoyl-2-methylene-2,3-dihydroindole .Molecular Structure Analysis

The molecular formula of this compound is C15H15N . The molecular weight is 209.29 g/mol . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

In the reaction of 2,3,3-trimethyl-3H-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts are formed, which by the action of bases convert into imidazo [1,2-a]indol-2-one and 1-carbamoyl-2-methylene-2,3-dihydroindole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: It has a melting point of 76.0 to 80.0 °C , a boiling point of 127 °C , and a density of 0.992 g/mL at 25 °C . It is insoluble in water at 20 ºC .Scientific Research Applications

1. Synthesis of Derivatives and Heterocyclic Compounds

- The Vilsmeier-Haack reaction of 2,3,3-trimethyl-3H-benzo[g]indole leads to benzo[g]indol-2-ylidene-malondialdehydes, forming 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-benzo[g]indoles in good yields (Khezri et al., 2016).

- This compound reacts with 4-nitro-2-chloromethylphenol to form 5a,6-dihydro-12H-indolo[2,1-b][1,3]-benzoxazines, exhibiting ring-chain interconversion by NMR spectroscopy (Shachkus et al., 1989).

2. Bioactive Aromatic Heterocyclic Macromolecules

- Modification of 1,1,2-trimethyl-1H-benzo[e]indole leads to the synthesis of new compounds with biological activity, particularly antibacterial and antifungal properties (MAHMOOD et al., 2022).

3. Photophysical and Electrochemical Properties

- 1,1,2-Trimethyl-1H-benzo[e]indole based semisquaraines show properties such as intramolecular charge transfer, solvatochromism, and viscosity-dependent enhanced emission, making them valuable for photophysical studies (Khopkar et al., 2019).

4. Fluorescence Active Compounds

- Synthesis of fluorescent building blocks using 1,1,2-trimethyl-1H-benzo[e]indole, leading to functionalized benzo[e]indole scaffolds useful for UV–vis and fluorescence spectroscopy applications (Steponavičiūtė et al., 2014).

5. Synthesis of Nonlinear Optical Materials

- The synthesis of iodide salts with benzo[e]indol cations as electron-withdrawing groups has been achieved, highlighting their potential in second-order nonlinear optics for integrated photonics and optical information processing (Wen et al., 2020).

Mechanism of Action

Target of Action

It is known to be used as a reactant in organic synthesis reactions .

Mode of Action

It has been reported that in the reaction of 2,3,3-trimethyl-3h-indole with α-chloro- and α-iodoacetamides, 1-carbamoylmethyl-2,3,3-trimethyl-3h-indolium salts are formed .

Biochemical Pathways

It is primarily used as a photoinitiator, absorbing light energy to generate free radicals that initiate chemical reactions .

Pharmacokinetics

It is known to be a solid compound with a melting point of 760 to 800 °C .

Result of Action

It is known to be used in the preparation of photosensitive materials such as photosensitive films, resins, and inks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,3-Trimethyl-3H-benzo[g]indole. For instance, it is recommended to ensure adequate ventilation when handling this compound to avoid ingestion, inhalation, and contact with skin or eyes . It is also advised to avoid dust formation .

Safety and Hazards

2,3,3-Trimethyl-3H-benzo[g]indole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name |

2,3,3-trimethylbenzo[g]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-10-15(2,3)13-9-8-11-6-4-5-7-12(11)14(13)16-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRRNPKQXGBGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512027 | |

| Record name | 2,3,3-Trimethyl-3H-benzo[g]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74470-85-2 | |

| Record name | 2,3,3-Trimethyl-3H-benzo[g]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main chemical transformation described in the research paper involving 2,3,3-Trimethyl-3H-benzo[g]indole?

A1: The research paper focuses on utilizing the Vilsmeier-Haack reaction to functionalize this compound. [] Specifically, the reaction forms benzo[g]indol-2-ylidene- malondialdehydes, which are then reacted with arylhydrazines to synthesize 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)- 3H-benzo[g]indoles. [] This highlights the compound's utility as a building block for more complex structures containing the benzo[g]indole scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

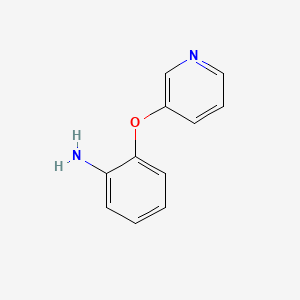

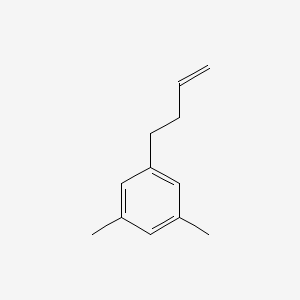

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)

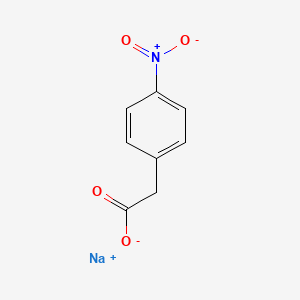

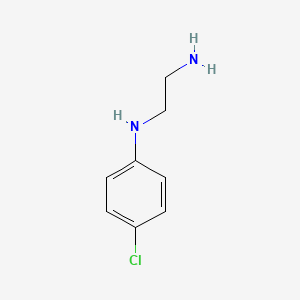

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

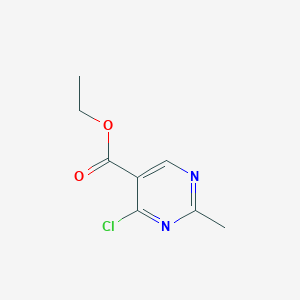

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)